molecular formula C15H15ClN2O2 B11943899 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea CAS No. 13141-91-8

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B11943899
CAS No.: 13141-91-8
M. Wt: 290.74 g/mol
InChI Key: BTMHSPLQVDKVFU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 2-chloroaniline with 4-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3-(4-methoxyphenyl)urea
  • 1-(2-Bromophenyl)-3-(4-ethoxyphenyl)urea
  • 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)thiourea

Comparison: 1-(2-Chlorophenyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

13141-91-8

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(4-ethoxyphenyl)urea

InChI

InChI=1S/C15H15ClN2O2/c1-2-20-12-9-7-11(8-10-12)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)

InChI Key

BTMHSPLQVDKVFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

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